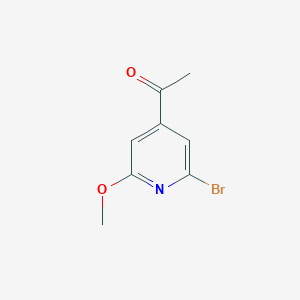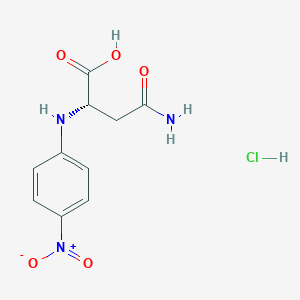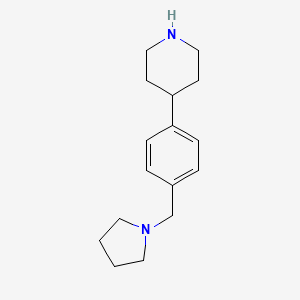
Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine is a chiral cyclopropane derivative with a phenylpropene substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Chiral Resolution: The chiral centers can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the phenylpropene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
科学的研究の応用
Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound’s chiral nature makes it useful for studying stereochemistry and chiral recognition in biological systems.
Industrial Applications: It can be used in the development of new materials with unique properties, such as high-strength polymers or advanced coatings.
作用機序
The mechanism of action of Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as neurotransmitter signaling or metabolic processes, depending on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
Cyclopropane Derivatives: Other cyclopropane derivatives with different substituents can be compared to highlight the unique features of Rel-(1R,2S)-2-((E)-1-phenylprop-1-en-2-yl)cyclopropan-1-amine.
Phenylpropene Derivatives: Compounds with similar phenylpropene moieties can be analyzed to understand the impact of the cyclopropane ring on their properties.
Uniqueness
This compound is unique due to its specific chiral centers and the combination of the cyclopropane ring with the phenylpropene group
特性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
(1R,2S)-2-[(E)-1-phenylprop-1-en-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C12H15N/c1-9(11-8-12(11)13)7-10-5-3-2-4-6-10/h2-7,11-12H,8,13H2,1H3/b9-7+/t11-,12+/m0/s1 |
InChIキー |
RQFOXSGEDMXTCU-MJEUXHFXSA-N |
異性体SMILES |
C/C(=C\C1=CC=CC=C1)/[C@@H]2C[C@H]2N |
正規SMILES |
CC(=CC1=CC=CC=C1)C2CC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)








![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)



